DL-valine

Descripción

DL-Valine has been reported in Drosophila melanogaster, Paris fargesii, and other organisms with data available.

Valine (abbreviated as Val or V) is an -amino acid with the chemical formula HO2CCH(NH2)CH(CH3)2. It is named after the plant valerian. L-Valine is one of 20 proteinogenic amino acids. Its codons are GUU, GUC, GUA, and GUG. This essential amino acid is classified as nonpolar. Along with leucine and isoleucine, valine is a branched-chain amino acid. Branched chain amino acids (BCAA) are essential amino acids whose carbon structure is marked by a branch point. These three amino acids are critical to human life and are particularly involved in stress, energy and muscle metabolism. BCAA supplementation as therapy, both oral and intravenous, in human health and disease holds great promise. BCAA denotes valine, isoleucine and leucine which are branched chain essential amino acids. Despite their structural similarities, the branched amino acids have different metabolic routes, with valine going solely to carbohydrates, leucine solely to fats and isoleucine to both. The different metabolism accounts for different requirements for these essential amino acids in humans: 12 mg/kg, 14 mg/kg and 16 mg/kg of valine, leucine and isoleucine respectively. Furthermore, these amino acids have different deficiency symptoms. Valine deficiency is marked by neurological defects in the brain, while isoleucine deficiency is marked by muscle tremors. Many types of inborn errors of BCAA metabolism exist, and are marked by various abnormalities. The most common form is the maple syrup urine disease, marked by a characteristic urinary odor. Other abnormalities are associated with a wide range of symptoms, such as mental retardation, ataxia, hypoglycemia, spinal muscle atrophy, rash, vomiting and excessive muscle movement. Most forms of BCAA metabolism errors are corrected by dietary restriction of BCAA and at least one form is correctable by supplementation with 10 mg of biotin daily. BCAA are decreased in patients with liver disease, such as hepatitis, hepatic coma, cirrhosis, extrahepatic biliary atresia or portacaval shunt; aromatic amino acids (AAA) tyrosine, tryptophan and phenylalanine, as well as methionine are increased in these conditions. Valine in particular, has been established as a useful supplemental therapy to the ailing liver. All the BCAA probably compete with AAA for absorption into the brain. Supplemental BCAA with vitamin B6 and zinc help normalize the BCAA:AAA ratio. In sickle-cell disease, valine substitutes for the hydrophilic amino acid glutamic acid in hemoglobin. Because valine is hydrophobic, the hemoglobin does not fold correctly. Valine is an essential amino acid, hence it must be ingested, usually as a component of proteins.

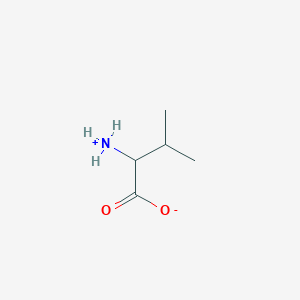

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859522 | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |

| Record name | DL-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |

| Record name | DL-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC125673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical structure of DL-valine

An In-depth Technical Guide to the Chemical Structure of DL-Valine

Introduction

This compound is a racemic mixture of the D- and L-enantiomers of the proteinogenic α-amino acid valine.[1][2] As a branched-chain amino acid (BCAA), valine is essential in humans and must be obtained through diet.[1] It plays a critical role in protein synthesis, muscle metabolism, and energy production.[3][] This guide provides a detailed overview of the chemical structure, properties, synthesis, and biological significance of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an α-amino acid, meaning it has a central carbon atom (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain.[1] The characteristic feature of valine is its isopropyl side chain, which makes it a non-polar, aliphatic amino acid.[1] The IUPAC name for valine is 2-amino-3-methylbutanoic acid.[5] this compound refers to the equimolar mixture of its two stereoisomers: D-valine and L-valine.

The chemical formula for this compound is C5H11NO2 and its structure can be represented by the SMILES string CC(C)C(C(=O)O)N.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C5H11NO2 | [1][3][6] |

| Molar Mass | 117.148 g·mol−1 | [1] |

| CAS Number | 516-06-3 | [6][7] |

| Appearance | White to off-white crystalline powder | [3][5][7] |

| Melting Point | 295 °C (decomposes) | [7][8] |

| Solubility in Water | 85 g/L | [1] |

| pK1 (α-carboxyl) | 2.32 | [7] |

| pK2 (α-amino) | 9.61 | [7] |

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis of this compound

Several methods are available for the synthesis of racemic valine. The most common laboratory preparations are detailed below.

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. For this compound, the synthesis starts from isobutyraldehyde.[9]

-

Step 1: Formation of α-aminonitrile. Isobutyraldehyde is reacted with ammonia and potassium cyanide. The ammonia reacts with the aldehyde to form an imine, which is then attacked by the cyanide ion to form 2-amino-3-methylbutanenitrile.

-

Step 2: Hydrolysis. The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.[10] A continuous ether extraction of the amino nitrile can be introduced to improve the yield and facilitate the separation of the pure amino acid.[9]

From Isovaleric Acid

Another common synthetic route involves the bromination of isovaleric acid followed by amination.[1]

-

Step 1: Bromination. Isovaleric acid is reacted with bromine (Br2) to form α-bromoisovaleric acid.[1]

-

Step 2: Amination. The α-bromoisovaleric acid is then reacted with ammonia to displace the bromine atom with an amino group, yielding this compound.[7][8]

Racemization of L-Valine

This compound can also be prepared by the racemization of L-valine.[11] This process is typically carried out by heating L-valine in the presence of an aldehyde in an acetic acid medium at 100 to 110°C for several hours.[11]

Applications in Research and Drug Development

This compound serves as a crucial component in various research and industrial applications:

-

Pharmaceuticals: It is used as a building block in the synthesis of various drugs, particularly those aimed at treating metabolic disorders.[3] For instance, it is a key intermediate in the production of some antibiotics and antiviral medications like Valaciclovir.[][7]

-

Biotechnology: this compound is utilized in cell culture media to support cell growth and protein production, which is vital for research in genetic engineering and the development of vaccines.[3]

-

Metabolic Research: As an essential amino acid, valine is a subject of research in metabolic signaling and insulin resistance.[1] Studies have shown that dietary valine is essential for the self-renewal of hematopoietic stem cells.[1]

Biological Significance and Pathways

While this compound itself is a synthetic mixture, the L-enantiomer is biologically active and incorporated into proteins.[] The catabolism of L-valine begins with the removal of the amino group via transamination to yield α-ketoisovalerate.[12] This is followed by oxidative decarboxylation to form isobutyryl-CoA, which is further metabolized to succinyl-CoA and can enter the citric acid cycle.[1][12]

Impairments in the degradation of valine are associated with several metabolic diseases, including Maple Syrup Urine Disease (MSUD).[1]

The following diagram illustrates a simplified workflow of valine's role from dietary intake to metabolic integration.

Caption: Simplified workflow of valine metabolism.

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 5. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 516-06-3 [chemicalbook.com]

- 8. This compound CAS#: 516-06-3 [m.chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. ba.bloomtechz.com [ba.bloomtechz.com]

- 11. researchgate.net [researchgate.net]

- 12. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

A Technical Guide to the Stereoisomerism of DL-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valine, an essential α-amino acid, is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: D-valine and L-valine. The racemic mixture of these enantiomers is designated as DL-valine. In biological systems, the distinction between these stereoisomers is critical, with L-valine being the proteinogenic form incorporated into polypeptides.[1][] Consequently, the ability to resolve and analyze the enantiomeric composition of valine is of paramount importance in the pharmaceutical, fine chemical, and biotechnology sectors.[3][4] This technical guide provides an in-depth exploration of the stereoisomerism of this compound, encompassing the physicochemical properties of its enantiomers, detailed experimental protocols for their resolution, and an overview of their distinct biological and commercial relevance.

Core Concepts of Valine Stereoisomerism

Valine's chirality arises from the asymmetric α-carbon atom, which is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH2), and an isopropyl side chain (-CH(CH3)2).[5] This tetrahedral arrangement allows for two distinct spatial configurations that are mirror images of each other, as illustrated in the relationship diagram below.

L-valine and D-valine are enantiomers, possessing identical physical and chemical properties in an achiral environment, with the exception of their interaction with plane-polarized light.[6] A solution of L-valine rotates plane-polarized light in one direction, while a solution of D-valine rotates it in the opposite direction by an equal magnitude.[7] An equimolar mixture of L- and D-valine, known as a racemic mixture or this compound, is optically inactive as the rotations of the individual enantiomers cancel each other out.

Physicochemical Properties of Valine Enantiomers

The distinct stereochemistry of D- and L-valine leads to differences in their interactions with other chiral molecules, which is the basis for their separation and their differential biological activities. The following table summarizes key physicochemical properties of the individual enantiomers.

| Property | D-Valine | L-Valine | This compound |

| Molecular Formula | C5H11NO2 | C5H11NO2 | C5H11NO2 |

| Molecular Weight | 117.15 g/mol [8] | 117.15 g/mol [9] | 117.15 g/mol [10][11] |

| Melting Point | >295 °C (with sublimation)[7] | 315 °C[][9] | Data not readily available |

| Specific Optical Rotation [α]D | -26.5° to -29.0°[7] | +22.9° (c=0.8 in 20% HCl, 23°C)[9] | 0° |

| Appearance | White to off-white crystalline powder[7] | White powder[9] | Crystalline solid |

| Solubility in Water | Moderately soluble[7] | Soluble | Data not readily available |

Experimental Protocols for the Resolution of this compound

The separation of the enantiomers from a racemic mixture of this compound is a critical process in research and industry. Several methods have been developed, primarily leveraging the differential interactions of the enantiomers with a chiral environment.

Enzymatic Resolution

Enzymatic resolution relies on the high stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture. Acylases, for instance, can be used to hydrolyze an N-acetylated derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.

Protocol: Enzymatic Resolution of N-Acetyl-DL-Valine using Mold Acylase

-

Preparation of N-Acetyl-DL-Valine: this compound is acetylated using acetic anhydride in an aqueous solution.

-

Enzymatic Hydrolysis: The resulting N-acetyl-DL-valine is dissolved in a buffered solution (pH ~7) and incubated with mold acylase at an optimal temperature (e.g., 38°C).[12]

-

Selective Hydrolysis: The acylase selectively hydrolyzes the N-acetyl-L-valine to L-valine and acetic acid, leaving the N-acetyl-D-valine unreacted.

-

Separation: The reaction mixture is then acidified to precipitate the unreacted N-acetyl-D-valine. The filtrate, containing L-valine, is collected.

-

Isolation of D-Valine: The precipitated N-acetyl-D-valine can be hydrolyzed using acid to yield D-valine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Enantiomeric Separation of Valine by RP-HPLC

-

Derivatization (Optional but common): Valine enantiomers can be derivatized to enhance their detection and interaction with the CSP. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.[3]

-

Chromatographic System: A reverse-phase HPLC system equipped with a chiral column (e.g., Chiralcel OD-3R) is used.[3]

-

Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. This often consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Injection and Elution: The derivatized or underivatized valine sample is injected into the HPLC system. The enantiomers are separated as they pass through the chiral column, with one enantiomer eluting before the other.

-

Detection: A UV or fluorescence detector is typically used to monitor the elution of the separated enantiomers. The peak areas in the resulting chromatogram are proportional to the concentration of each enantiomer.

Biological and Commercial Significance

-

L-Valine: As one of the 20 proteinogenic amino acids, L-valine is essential for protein synthesis, muscle metabolism, and tissue repair in most living organisms.[] It is widely used in the food, feed, and pharmaceutical industries.[3]

-

D-Valine: While not incorporated into proteins, D-valine has found applications in the synthesis of pharmaceuticals and other specialty chemicals.[][7] It can serve as a chiral building block in the synthesis of complex organic molecules.[] For example, D-valine can be used to inhibit the growth of fibroblasts in cell cultures.[1]

Conclusion

The stereoisomerism of this compound is a fundamental concept with significant practical implications. The ability to distinguish, separate, and quantify the individual D- and L-enantiomers is crucial for ensuring the efficacy and safety of pharmaceutical products, as well as for various applications in biotechnology and chemical synthesis. The experimental protocols outlined in this guide provide a foundation for the effective resolution and analysis of valine stereoisomers in a research and development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. D-Valine | C5H11NO2 | CID 71563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. tandfonline.com [tandfonline.com]

physical and chemical properties of DL-valine

An In-depth Technical Guide on the Core Physical and Chemical Properties of DL-Valine

Introduction

This compound is a racemic mixture of the D- and L-enantiomers of valine, an essential branched-chain amino acid (BCAA).[1] As a fundamental building block of proteins, valine plays a critical role in muscle metabolism, tissue repair, and energy production.[1][] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

General and Physicochemical Properties

This compound is a white, odorless crystalline powder.[1][3] It is classified as a nonpolar, hydrophobic amino acid due to its isopropyl side chain.[][4] This hydrophobicity influences its role in protein structure, where it is typically found in the interior of proteins.[4]

Data Summary

The quantitative are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂ | [3][5][6] |

| Molecular Weight | 117.15 g/mol | [1][3][7] |

| CAS Registry Number | 516-06-3 | [3][5] |

| Appearance | White Crystalline Powder | [1][3] |

| Odor | Odorless | [1][3] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 295 °C (decomposes) | [3][8] |

| 283.5-285 °C | [5] | |

| 298 °C (decomposes) | [9] | |

| Water Solubility | 68 g/L | [3] |

| 85 g/L | [9] | |

| Solubility in Other Solvents | Insoluble in ether; very slightly soluble in alcohol. | [1][7] |

| Density | 1.31 g/cm³ | [3][5] |

Table 3: Chemical Properties of this compound

| Property | Value | Reference(s) |

| pKa₁ (α-carboxyl group) | 2.32 (at 25°C) | [3][9] |

| pKa₂ (α-amino group) | 9.61 - 9.62 (at 25°C) | [3][9] |

| LogP | 0.29 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR (in D₂O) | Chemical shifts (ppm): ~3.61 (α-H), ~2.26 (β-H), ~1.05 and ~0.99 (γ-CH₃) | [10] |

| ¹³C NMR (in D₂O) | Signals for all five carbon atoms are observable. | [5][11] |

| Infrared (IR) | Characteristic absorption bands for amino (NH₂/NH₃⁺) and carboxylate (COO⁻) functional groups are present. | [5][12][13] |

Experimental Protocols

Standardized methodologies are essential for the accurate determination of the physicochemical properties of amino acids.

Solubility Determination

The solubility of an amino acid can be determined qualitatively and quantitatively.

-

Qualitative Method: This simple method involves adding a small amount of the protein sample to various solvents in test tubes.[14] The mixture is agitated and allowed to stand.[14] A positive result (soluble) is indicated by a clear solution, while a negative result (insoluble) is indicated by a cloudy solution or the presence of a precipitate.[14]

-

Quantitative Method: For precise measurements, especially for amino acids with low solubility, advanced techniques are required. A common procedure involves preparing a saturated solution by agitating an excess of the amino acid in the solvent at a constant temperature until equilibrium is reached.[15] The undissolved solute is then removed by filtration or centrifugation. The concentration of the dissolved amino acid in the supernatant is measured using a suitable analytical technique, such as Ultra-Performance Liquid Chromatography (UPLC) or a spectrophotometric method involving derivatization with ninhydrin.[15]

Melting Point Determination

The melting point of this compound is typically determined using a melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded. For this compound, it is important to note that the compound decomposes upon melting, which is a characteristic feature.[3]

pKa Determination via Titration

The acid dissociation constants (pKa values) of valine's ionizable carboxyl and amino groups are determined by acid-base titration.

-

Principle: An aqueous solution of this compound is titrated with a standardized strong acid (e.g., HCl) and, in a separate experiment, with a standardized strong base (e.g., NaOH).[16][17] The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.[16][17]

-

Procedure:

-

A known volume and concentration of this compound solution is placed in a beaker with a magnetic stirrer.[17]

-

The initial pH of the solution is recorded.[17]

-

For titration with acid, standardized HCl is added in small increments from a burette, and the pH is recorded after each addition until the pH drops to approximately 1.6.[16][17]

-

For titration with base, a fresh sample of the valine solution is titrated with standardized NaOH, with the pH being recorded after each increment until it reaches about 12.5.[16][17]

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The curve will show two buffering regions. The pKa values are determined from the midpoints of these plateaus, which correspond to the pH where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[17][18]

Visualization of Pathways and Workflows

Valine-Related Signaling Pathway

Valine, as a BCAA, is involved in key metabolic signaling pathways. It promotes protein synthesis by activating the AKT/mTOR signaling pathway.[19]

Caption: Valine activates the AKT/mTOR pathway to promote protein synthesis.

Experimental Workflow for Amino Acid Analysis

In drug development and research, accurate quantification of amino acids is crucial.[20] High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[21] A typical workflow is outlined below.

Caption: General workflow for amino acid analysis using HPLC.

Conclusion

This guide provides essential technical data on the . The tabulated properties, detailed experimental protocols, and visualized pathways offer a valuable resource for professionals in research and pharmaceutical development. A thorough understanding of these core characteristics is fundamental for applications ranging from peptide synthesis and protein structure analysis to metabolic research and the formulation of therapeutic agents.

References

- 1. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 516-06-3 [chemicalbook.com]

- 4. Amino Acids - Valine [biology.arizona.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 516-06-3 [m.chemicalbook.com]

- 9. Valine - Wikipedia [en.wikipedia.org]

- 10. This compound(516-06-3) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. microbenotes.com [microbenotes.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 18. scribd.com [scribd.com]

- 19. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 20. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]

- 21. Workflow and Analytical Strategies of HPLC for Amino Acid Determination | MtoZ Biolabs [mtoz-biolabs.com]

biological role of D-valine versus L-valine

An In-Depth Technical Guide to the Biological Roles of D-Valine versus L-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in biology, dictating the structure and function of essential molecules. In the realm of amino acids, life overwhelmingly favors the L-enantiomer for protein synthesis, relegating D-amino acids to "non-canonical" roles. Valine, an essential branched-chain amino acid (BCAA), exemplifies this dichotomy. While L-valine is indispensable for protein structure and metabolism, its mirror image, D-valine, possesses unique biological activities and pharmacological applications. This technical guide provides a comprehensive comparison of L- and D-valine, detailing their distinct metabolic fates, physiological functions, and applications. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers in biochemistry, pharmacology, and drug development.

The Canonical Role of L-Valine: A Cornerstone of Life

L-Valine is an essential α-amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from dietary sources such as meats, dairy products, and legumes.[1][2] As one of the three BCAAs, alongside L-leucine and L-isoleucine, it is integral to numerous physiological processes.

1.1. Protein Synthesis and Structure Encoded by codons starting with GU (GUU, GUC, GUA, GUG), L-valine is a fundamental building block of proteins.[2] Its side chain, an isopropyl group, is non-polar and hydrophobic. This hydrophobicity is crucial for protein folding, as L-valine residues are typically buried within the protein's core, helping to stabilize its three-dimensional structure away from aqueous environments.[1][3] This characteristic also makes it a key component in the binding and recognition domains for hydrophobic ligands.[1]

1.2. Metabolism and Energy Production Beyond its structural role, L-valine is a significant contributor to energy metabolism. Unlike most amino acids, the initial catabolism of BCAAs occurs primarily in skeletal muscle, not the liver.[4] The process begins with transamination to its corresponding α-keto acid, α-ketoisovalerate.[3][5] This is followed by oxidative decarboxylation. The complete breakdown of L-valine ultimately yields succinyl-CoA, which enters the citric acid cycle (TCA cycle) for ATP production.[1][3] This pathway is particularly important during periods of metabolic stress, such as intense physical activity or fasting, where L-valine can be used for gluconeogenesis to provide energy.[1][2]

1.3. Physiological and Clinical Significance As a BCAA, L-valine is critical for muscle growth, tissue repair, and regulating blood sugar.[2] It is associated with insulin resistance, with higher levels observed in the blood of diabetic individuals.[2] Conversely, diets with decreased levels of BCAAs have been shown to improve insulin sensitivity in obese and insulin-resistant mice.[2][6] Furthermore, dietary L-valine is essential for the self-renewal of hematopoietic stem cells (HSCs).[2][6]

The Non-Canonical Biology of D-Valine: Specialized Functions and Applications

While L-valine is ubiquitous, D-valine is rare in mammals but plays significant roles in the microbial world and has found unique applications in biotechnology and pharmacology.[7][8]

2.1. Occurrence in Nature D-amino acids are found in the cell walls of bacteria, where they are integral components of the peptidoglycan layer.[4][7][9] Bacteria produce a variety of D-amino acids, including D-valine, through the action of racemase enzymes.[10] These D-amino acids protect the bacterial cell wall from degradation by most proteases, which are stereospecific for L-amino acids.[9]

2.2. Metabolism in Mammals: The Role of D-Amino Acid Oxidase (DAO) Mammals do not typically synthesize D-valine, but can metabolize it and other D-amino acids obtained from dietary sources or the gut microbiota.[11] The primary enzyme responsible for this is D-amino acid oxidase (DAO, EC 1.4.3.3), a FAD-dependent flavoenzyme with broad substrate specificity.[2][12][13] DAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide (H₂O₂).[2][13] The α-keto acid of D-valine, α-ketoisovalerate, can then enter the same metabolic pathway as the L-valine-derived keto acid.[14] DAO is found in various mammalian tissues, including the kidney, liver, and brain.[13]

2.3. Biological Activities and Applications The unique metabolism of D-valine underpins its key applications:

-

Selective Agent in Cell Culture: Most mammalian cells lack DAO, with notable exceptions being epithelial cells (e.g., kidney cells).[10][11] Fibroblasts, a common contaminant in primary cell cultures, do not possess significant DAO activity.[8][11][15] By substituting D-valine for L-valine in the culture medium, one can selectively inhibit the proliferation of fibroblasts while allowing epithelial cells, which can convert D-valine to its essential L-form via DAO, to grow.[8][10][11]

-

Pharmaceutical Synthesis and Drug Development: D-valine serves as a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][16][17] Incorporating D-amino acids like D-valine into peptide-based drugs significantly enhances their stability and in vivo half-life by making them resistant to degradation by proteases.[1][3]

Quantitative and Comparative Analysis

Direct comparison of quantitative data reveals the stark differences in the prevalence and enzymatic handling of D- and L-valine. While data on D-valine concentrations in tissues are sparse, urinary excretion provides insight into its presence in physiological fluids.

Table 1: Concentrations of Free D-Amino Acids in Human Urine This table summarizes the quantifiable levels of various D-amino acids found in the urine of healthy humans, indicating that D-isomers are present and processed by the body.

| D-Amino Acid | Concentration Range (µM) | Mean Contribution (% of Total Amino Acid) |

| D-Valine | Low, but quantifiable | Not specified |

| D-Serine | 89.1–246 | 37% |

| D-Alanine | 17.4–59.4 | 12% |

| D-Asparagine | 11.1–24.0 | 17% |

| D-Lysine | 3.76–9.77 | 2.2% |

| D-Arginine | 3.51–6.28 | 29% |

| (Data sourced from a study using liquid chromatography-tandem mass spectrometry.[10]) |

Table 2: Representative Kinetic Parameters of D-Amino Acid Oxidase (DAO) This table presents kinetic data for DAO from various species with D-alanine as a substrate. D-alanine is often used as a benchmark substrate for DAO activity. The parameters for human DAO (hDAAO) highlight its relatively low catalytic efficiency compared to microbial enzymes.

| Enzyme Source | Substrate | kcat,app (s⁻¹) | Km,app (mM) |

| Rhodotorula gracilis (yeast) | D-Alanine | 81 ± 5 | 1.0 ± 0.2 |

| Trigonopsis variabilis (yeast) | D-Alanine | 46 ± 3 | 7.0 ± 0.9 |

| Pig Kidney (pkDAAO) | D-Alanine | 7.3 ± 0.6 | 1.7 ± 0.3 |

| Rat (rDAAO) | D-Alanine | 27 ± 1 | 140 ± 20 |

| Human (hDAAO) | D-Alanine | 5.2 ± 0.1 | 1.3 ± 0.2 |

| Human (hDAAO) | D-Serine | 2.5 - 3.0 | 4 - 7 |

| (Data compiled from multiple sources.[2][16] Apparent kinetic parameters (kcat,app, Km,app) are determined at air saturation, 25°C, pH 8.5.) |

Methodologies: Key Experimental Protocols

4.1. Protocol for Chiral Separation of Valine Enantiomers by RP-HPLC This protocol describes a common indirect method for separating and quantifying D- and L-valine using pre-column derivatization followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Objective: To resolve and quantify D- and L-valine in a sample.

-

Principle: Valine enantiomers are derivatized with a chiral reagent, o-phthalaldehyde/isobutyryl-L-cysteine (OPA/IBLC), to form fluorescent diastereomeric isoindole adducts. These diastereomers can be separated on a standard achiral C18 column.

-

Materials:

-

HPLC system with a fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm)

-

Achiral RP column (e.g., C18, 250 x 4.6 mm, 5 µm)

-

Valine sample, D- and L-valine standards

-

Derivatization reagent: OPA and IBLC solution in borate buffer (pH ~9.5)

-

Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.0)

-

Mobile Phase B: Methanol or Acetonitrile

-

-

Procedure:

-

Sample Preparation: Prepare aqueous solutions of standards and unknown samples. If the sample is from a biological matrix (e.g., plasma, tissue homogenate), perform protein precipitation with an agent like perchloric acid or acetonitrile, followed by centrifugation and filtration of the supernatant.

-

Derivatization: In an autosampler vial or microcentrifuge tube, mix the sample (or standard) with the OPA/IBLC derivatizing reagent. The reaction is typically rapid (1-2 minutes) at room temperature.

-

Chromatography:

-

Inject the derivatized sample onto the C18 column.

-

Run a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the diastereomers.

-

Example Gradient: 0-20 min, 20% to 80% B; 20-25 min, 80% B; 25-30 min, return to 20% B.

-

Set the flow rate to approximately 1.0 mL/min.

-

-

Data Analysis: Identify peaks by comparing retention times with derivatized D- and L-valine standards. Quantify by integrating the peak area and comparing it to a standard curve generated from known concentrations of each enantiomer.

-

4.2. Protocol for D-Amino Acid Oxidase (DAO) Activity Assay This protocol describes a common coupled-enzyme spectrophotometric assay to measure DAO activity by detecting hydrogen peroxide production.[2][7]

-

Objective: To determine the enzymatic activity of DAO in a sample (e.g., purified enzyme, tissue homogenate).

-

Principle: DAO oxidizes a D-amino acid substrate (e.g., D-alanine, D-valine) to produce H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

-

Materials:

-

UV/Vis spectrophotometer or 96-well plate reader

-

DAO sample

-

D-Valine (or other D-amino acid) substrate solution (e.g., 100 mM in buffer)

-

Assay Buffer: Disodium pyrophosphate buffer (e.g., 75 mM, pH 8.5)

-

Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)

-

Chromogenic substrate: o-dianisidine (o-DNS) solution (e.g., 1 mM)

-

-

Procedure:

-

Reaction Mixture Preparation: In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the assay buffer, D-valine solution, HRP solution, and o-DNS solution.

-

Initiate Reaction: Add a small volume of the DAO-containing sample to the reaction mixture to start the reaction.

-

Measurement: Immediately place the cuvette/plate in the spectrophotometer and monitor the increase in absorbance at 440 nm over time (e.g., for 5-10 minutes at 25°C). The rate of color change is proportional to the DAO activity.

-

Calculation: Calculate the initial rate of reaction (ΔAbs/min). Convert this rate into enzyme activity (µmol/min or Units) using the molar extinction coefficient of the oxidized chromogen. One unit of DAO activity is typically defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute under the specified conditions.[2]

-

4.3. Protocol for Selective Inhibition of Fibroblasts using D-Valine Medium This protocol allows for the enrichment of epithelial cells from a mixed primary culture.[8][10][11][15]

-

Objective: To selectively culture epithelial cells by inhibiting the growth of contaminating fibroblasts.

-

Principle: Fibroblasts lack D-amino acid oxidase (DAO) and cannot utilize D-valine to synthesize proteins, leading to growth arrest. Epithelial cells, which express DAO, can convert D-valine to L-valine and proliferate.[10][11]

-

Materials:

-

Standard cell culture incubator (37°C, 5% CO₂)

-

L-valine-deficient cell culture medium (e.g., modified MEM or DMEM)

-

D-valine (powder, sterile)

-

Dialyzed fetal bovine serum (dFBS) to minimize exogenous L-valine.

-

Mixed primary cell culture (e.g., from tissue explant).

-

-

Procedure:

-

Prepare Selective Medium: Dissolve D-valine into the L-valine-deficient medium to the same molar concentration as L-valine in the standard formulation (e.g., ~94 mg/L for MEM). Supplement the medium with dialyzed FBS (e.g., 10%).

-

Cell Culture:

-

Plate the mixed primary cell population into two sets of flasks: one with standard medium (containing L-valine) and one with the selective D-valine medium.

-

Culture the cells under standard conditions.

-

-

Observation and Maintenance:

-

Over several days, monitor the cultures using phase-contrast microscopy. In the D-valine medium, fibroblasts will fail to divide and may appear enlarged or stressed, eventually detaching from the plate. Epithelial cells will form characteristic cobblestone-like colonies and continue to proliferate.

-

In the control L-valine medium, both cell types will proliferate, with fibroblasts often overgrowing the culture.

-

-

Subculture: Once epithelial colonies are well-established in the selective medium, they can be subcultured. It is advisable to maintain the selection pressure by continuing to use the D-valine medium for several passages to ensure fibroblast removal.

-

Visualizations: Pathways and Workflows

Diagram 1: Metabolic Pathway of D-Valine in Mammals

Caption: Metabolic fate of D-Valine via D-Amino Acid Oxidase (DAO).

Diagram 2: Experimental Workflow for Chiral HPLC Analysis of Valine

References

- 1. Quantitative measurements of regional glucose utilization and rate of valine incorporation into proteins by double-tracer autoradiography in the rat brain tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valine - NutrEval Plasma - Urine and Blood - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Valine oxidation: the synthesis and evaluation of L-[3-3H]valine as a tracer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. D-valine as a selective agent for normal human and rodent epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utilization for protein synthesis of leucine and valine compared with their keto analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic Studies of an Amine Oxidase Derived from d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of ligand binding on human d-amino acid oxidase: Implications for the development of new drugs for schizophrenia treatment - PMC [pmc.ncbi.nlm.nih.gov]

DL-Valine as a Branched-Chain Amino Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valine is an essential, non-polar, aliphatic amino acid, integral to the biosynthesis of proteins.[1] As one of the three branched-chain amino acids (BCAAs), alongside leucine and isoleucine, valine is characterized by an isopropyl side chain that imparts hydrophobic properties.[2][3] The designation "DL-valine" refers to a racemic mixture, containing equal amounts of its two stereoisomers: L-valine and D-valine.[4]

In biological systems, only the L-isomer, L-valine, is incorporated into proteins and is an essential nutrient for humans, meaning it cannot be synthesized by the body and must be obtained from dietary sources.[1][] L-valine is crucial for muscle metabolism, tissue repair, energy production, and maintaining nitrogen balance.[][6][7] D-valine, the non-proteinogenic enantiomer, is utilized in specialized applications, including pharmaceutical synthesis and as a selective agent in cell culture to inhibit the growth of contaminating fibroblasts.[2][][8]

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, metabolic pathways, role in cellular signaling, and relevant experimental methodologies for its analysis.

Physicochemical Properties

Valine and its enantiomers possess distinct physical and chemical characteristics. The racemic this compound mixture has properties that can differ slightly from its pure isomers. A summary of key quantitative data is presented below.

| Property | This compound | L-Valine | D-Valine |

| Systematic IUPAC Name | (2RS)-2-Amino-3-methylbutanoic acid | (2S)-2-Amino-3-methylbutanoic acid | (R)-2-Amino-3-methylbutanoic acid |

| Molecular Formula | C₅H₁₁NO₂ | C₅H₁₁NO₂ | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [9][10] | 117.15 g/mol [11] | 117.15 g/mol |

| CAS Number | 516-06-3[1][10] | 72-18-4[1] | 640-68-6[1] |

| Melting Point | ~295 °C (decomposes)[9][12] | ~315 °C | >295 °C (sublimes)[13] |

| Appearance | White crystalline powder[7][9] | White leaflets or powder[11] | White to off-white crystalline powder[13] |

| Specific Rotation [α] | 0° | +26.5° to +29.0° | -26.5° to -29.0°[13] |

Biological Significance and Function

L-Valine: The Proteinogenic Isomer

L-valine is a fundamental component of proteins and plays a multifaceted role in physiology:

-

Muscle Metabolism and Energy: As a BCAA, valine is predominantly metabolized in skeletal muscle rather than the liver.[14][15] It serves as an energy substrate, particularly during periods of intense physical activity or fasting, by being converted into intermediates for the citric acid cycle.[2][15] This process helps prevent muscle breakdown and supports tissue repair.[3][6]

-

Protein Synthesis: L-valine is a crucial building block for protein synthesis.[6] Its availability can influence the rate of muscle protein synthesis, often in concert with leucine and isoleucine.[15]

-

Neurological and Immune Function: Valine is a precursor for neurotransmitters, which are essential for cognitive function.[] It also contributes to the proper functioning of the immune system.[3][6]

-

Metabolic Regulation: Altered levels of circulating valine are associated with metabolic conditions. Higher levels are observed in individuals with obesity and insulin resistance, while dietary restriction of valine can improve glucose homeostasis in animal models.[1] The valine catabolite 3-hydroxyisobutyrate has been shown to promote insulin resistance by stimulating fatty acid uptake in muscle.[1]

-

Stem Cell Renewal: Dietary valine is essential for the self-renewal of hematopoietic stem cells (HSCs) in mice.[1]

D-Valine: The Non-Proteinogenic Isomer

D-valine is not incorporated into mammalian proteins but has important applications:

-

Pharmaceutical Synthesis: Its unique stereochemistry makes it a valuable chiral building block in the synthesis of complex pharmaceuticals, including antibiotics and agrochemicals.[]

-

Cell Culture: D-valine can be used in specific cell culture media to selectively inhibit the growth of fibroblasts, which cannot metabolize the D-isomer, while allowing epithelial cells to proliferate.[8]

Metabolic Pathways of Valine

The catabolism of valine, leucine, and isoleucine shares the first two enzymatic steps before their pathways diverge. Valine is classified as a glucogenic amino acid because its breakdown ultimately yields succinyl-CoA, an intermediate of the citric acid cycle that can be used for gluconeogenesis.[16][17]

-

Transamination: The initial step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT), which exists in both mitochondrial (BCATm) and cytosolic (BCATc) isoforms.[18][19] In this reaction, the amino group from valine is transferred to α-ketoglutarate, forming glutamate and the branched-chain α-keto acid (BCKA) α-ketoisovalerate (KIV).[15][17][18] This step occurs primarily in skeletal muscle.[14][18]

-

Oxidative Decarboxylation: The second step is the irreversible oxidative decarboxylation of KIV. This reaction is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[14][18] It converts KIV into isobutyryl-CoA, releasing CO₂ and reducing NAD+ to NADH. This is a rate-limiting step in BCAA catabolism.

-

Final Conversion to Succinyl-CoA: Isobutyryl-CoA undergoes a series of enzymatic reactions, including oxidation and rearrangement, to be ultimately converted into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to succinyl-CoA.[17][20][21]

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]

- 3. study.com [study.com]

- 4. This compound | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nutrivore.com [nutrivore.com]

- 7. chemimpex.com [chemimpex.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound CAS#: 516-06-3 [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 516-06-3 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 16. youtube.com [youtube.com]

- 17. Valine - WikiLectures [wikilectures.eu]

- 18. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 21. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

Metabolic Pathway of DL-Valine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of DL-valine in mammalian cells. Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy metabolism, and neurotransmission. While the L-isomeric form is the primary constituent of proteins, the presence and metabolism of D-valine are of increasing interest in cellular physiology and pathology. This document details the enzymatic processes involved in the catabolism of L-valine and the metabolic fate of D-valine, including its conversion to its L-enantiomer. It consolidates quantitative data on key enzyme kinetics, provides detailed experimental protocols for the analysis of these pathways, and includes visualizations of the metabolic and experimental workflows to facilitate a deeper understanding of this compound metabolism in a research and drug development context.

Introduction

L-valine is one of the three essential branched-chain amino acids (BCAAs), which also include leucine and isoleucine. These amino acids are not synthesized de novo in mammals and must be obtained from the diet. The catabolism of BCAAs is a crucial source of energy, particularly in skeletal muscle, and provides precursors for the synthesis of other molecules. The metabolic pathways of L-valine are well-characterized, involving transamination and subsequent oxidative decarboxylation.

D-amino acids, including D-valine, are less common in mammals but can be introduced through diet or the activity of the gut microbiota. The primary enzyme responsible for the metabolism of D-amino acids is D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme. Understanding the metabolic interplay between D- and L-valine is essential for a complete picture of valine homeostasis and its implications in health and disease, including inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), which results from defects in BCAA catabolism.

The Metabolic Pathway of L-Valine

The catabolism of L-valine is a mitochondrial process that occurs in two main stages: transamination and oxidative decarboxylation, followed by a series of reactions that ultimately convert it to succinyl-CoA, an intermediate of the citric acid cycle.

Transamination of L-Valine

The initial step in L-valine catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). In this reaction, the amino group of L-valine is transferred to α-ketoglutarate, yielding α-ketoisovalerate and glutamate. Mammalian cells have two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[1] BCAT2 is widely distributed across various tissues, with particularly high levels in the skeletal muscle, while BCAT1 is more tissue-specific, with prominent expression in the brain.[2][3][4]

Oxidative Decarboxylation of α-Ketoisovalerate

The α-ketoisovalerate generated from L-valine transamination undergoes irreversible oxidative decarboxylation to isobutyryl-CoA. This reaction is catalyzed by the mitochondrial inner membrane-bound branched-chain α-keto acid dehydrogenase complex (BCKDH).[5] The BCKDH complex is a large, multi-enzyme complex composed of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3).[5] The activity of the BCKDH complex is a critical regulatory point in BCAA catabolism and is deficient in individuals with MSUD.

Conversion of Isobutyryl-CoA to Succinyl-CoA

Isobutyryl-CoA is further metabolized through a series of enzymatic reactions within the mitochondria to ultimately yield propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. This conversion involves the sequential action of propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.

The Metabolic Pathway of D-Valine

The metabolism of D-valine in mammalian cells is primarily initiated by the peroxisomal enzyme D-amino acid oxidase (DAAO).[6][7]

Oxidative Deamination of D-Valine

DAAO catalyzes the oxidative deamination of D-valine to its corresponding α-keto acid, α-ketoisovalerate, with the concomitant production of ammonia and hydrogen peroxide.[7] DAAO exhibits broad substrate specificity for neutral D-amino acids.[8] The α-ketoisovalerate produced is identical to the intermediate in L-valine catabolism.

Conversion of α-Ketoisovalerate to L-Valine

The α-ketoisovalerate generated from D-valine oxidation can be subsequently converted to L-valine. This conversion is achieved through a transamination reaction, catalyzed by branched-chain aminotransferases (BCATs), where an amino group is transferred from an amino donor, such as glutamate, to α-ketoisovalerate, forming L-valine and α-ketoglutarate. This effectively allows for the conversion of the D-isomer to the metabolically predominant L-isomer.

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in the metabolism of this compound in mammalian cells.

Table 1: Kinetic Parameters of Mammalian Branched-Chain Aminotransferases (BCATs)

| Enzyme Isoform | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Source |

|---|---|---|---|---|

| Human BCATm | L-Valine | ~5 | Not specified | [9] |

| Human BCATm | α-Ketoisovalerate | 0.041 ± 0.000 | 0.91 ± 0.05 | [10] |

| Human BCATc | L-Valine | ~5 | Not specified | [9] |

| Human BCATc | α-Ketoisovalerate | Not specified | Not specified | |

| Rat Heart BCAT | L-Leucine | ~1 | Not specified | [9] |

| Rat Heart BCAT | L-Isoleucine | Not specified | Not specified | |

| Rat Heart BCAT | L-Valine | ~5 | Not specified | [9] |

| Rat Heart BCAT | α-Ketoglutarate | 0.6 - 3 | Not specified |[9] |

Table 2: Kinetic Parameters of Mammalian Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

| Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

|---|---|---|---|---|

| Rat Liver | α-Ketoisovalerate | Not specified | Not specified | [11] |

| Bovine Kidney | α-Ketoisovalerate | Not specified | Not specified |[12][13] |

Table 3: Kinetic Parameters of Mammalian D-Amino Acid Oxidase (DAAO)

| Source | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Source |

|---|---|---|---|---|

| Porcine Kidney | D-Valine | Not specified | Not specified | [8] |

| Human | D-Alanine | Not specified | Not specified | [14] |

| Rat Kidney | D-Alanine | Not specified | Not specified |[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of this compound.

Isolation of Mitochondria from Mammalian Cells

Objective: To isolate intact mitochondria from cultured mammalian cells for subsequent enzyme activity assays.

Materials:

-

Cultured mammalian cells (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and centrifuge tubes

-

Microscope

Protocol:

-

Harvest cultured cells by trypsinization or scraping and wash twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.[16]

-

Resuspend the cell pellet in 5 volumes of ice-cold Mitochondria Isolation Buffer.

-

Incubate on ice for 10-15 minutes to allow cells to swell.

-

Homogenize the cell suspension with 10-15 strokes of a pre-chilled Dounce homogenizer.[17]

-

Monitor cell lysis under a microscope.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[18]

-

Carefully collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.[17]

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending in ice-cold Mitochondria Isolation Buffer and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream assays.

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

Objective: To measure the activity of BCAT in cell or tissue lysates or purified enzyme preparations.

Principle: The assay measures the rate of NADH oxidation in a coupled reaction. BCAT catalyzes the transamination of a branched-chain amino acid (e.g., L-leucine) and α-ketoglutarate to form a branched-chain α-keto acid (e.g., α-ketoisocaproate) and glutamate. The α-ketoisocaproate is then reductively aminated back to L-leucine by leucine dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm is proportional to the BCAT activity.[19]

Materials:

-

Cell/tissue homogenate or purified BCAT

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5

-

L-Leucine solution (e.g., 100 mM)

-

α-Ketoglutarate solution (e.g., 50 mM)

-

NADH solution (e.g., 10 mM)

-

Leucine Dehydrogenase (from Bacillus species)

-

Ammonium chloride solution (e.g., 1 M)

-

UV/Vis spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, L-leucine, α-ketoglutarate, NADH, and ammonium chloride to final concentrations of approximately 50 mM, 10 mM, 5 mM, 0.2 mM, and 50 mM, respectively.

-

Add a suitable amount of leucine dehydrogenase to the reaction mixture.

-

Add the cell/tissue homogenate or purified BCAT to initiate the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of BCAT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoisocaproate per minute under the specified conditions.

Radiochemical Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

Objective: To measure the activity of the BCKDH complex in isolated mitochondria or tissue homogenates.

Principle: This assay measures the release of 14CO2 from a 14C-labeled branched-chain α-keto acid substrate (e.g., [1-14C]α-ketoisovalerate). The BCKDH complex catalyzes the oxidative decarboxylation of the substrate, releasing the labeled carboxyl group as 14CO2, which is then trapped and quantified by liquid scintillation counting.[20][21]

Materials:

-

Isolated mitochondria or tissue homogenate

-

Assay Buffer: e.g., 30 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl2, 0.2 mM EDTA, 0.2 mM thiamine pyrophosphate, 1 mM NAD+, and 0.2 mM Coenzyme A.

-

[1-14C]α-Ketoisovalerate (radiolabeled substrate)

-

Trichloroacetic acid (TCA) or perchloric acid (to stop the reaction)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Pre-incubate the isolated mitochondria or tissue homogenate in the Assay Buffer for 5 minutes at 37°C.

-

Initiate the reaction by adding the [1-14C]α-ketoisovalerate substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of cold 10% TCA or perchloric acid.

-

Capture the released 14CO2. This can be done by placing a small cup containing a trapping agent (e.g., hyamine hydroxide or a filter paper soaked in NaOH) inside the sealed reaction vessel. The acid added to stop the reaction will drive the dissolved CO2 into the gas phase to be trapped.

-

After a sufficient trapping period (e.g., 1 hour), transfer the trapping agent to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the BCKDH activity based on the amount of 14CO2 produced per unit time per amount of protein.

Assay for D-Amino Acid Oxidase (DAAO) Activity

Objective: To measure the activity of DAAO in cell lysates or purified enzyme preparations.

Principle: DAAO activity can be measured by monitoring the production of hydrogen peroxide (H2O2), a product of the oxidative deamination of a D-amino acid substrate. The H2O2 produced is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Cell lysate or purified DAAO

-

Assay Buffer: e.g., 100 mM sodium pyrophosphate, pH 8.3

-

D-Valine solution (or another D-amino acid substrate)

-

Horseradish peroxidase (HRP) solution

-

Chromogenic substrate for HRP (e.g., o-dianisidine, Amplex Red)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture in a microplate well or cuvette containing Assay Buffer, D-valine, HRP, and the chromogenic substrate.

-

Add the cell lysate or purified DAAO to initiate the reaction.

-

Immediately monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine).

-

Calculate the rate of H2O2 production from the linear portion of the absorbance curve.

-

One unit of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H2O2 per minute under the specified conditions.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Metabolic pathways of D-Valine and L-Valine in mammalian cells.

Experimental Workflows

Caption: General experimental workflow for subcellular fractionation and enzyme activity assays.

Conclusion

The metabolic pathways of this compound in mammalian cells are intricate and involve enzymes located in different subcellular compartments. L-valine is primarily catabolized in the mitochondria for energy production, a process tightly regulated by the BCKDH complex. D-valine, on the other hand, is initially processed in the peroxisomes by DAAO, leading to the formation of α-ketoisovalerate. This common intermediate links the metabolism of both isomers, as it can be converted to L-valine via transamination, effectively salvaging the D-enantiomer for anabolic and catabolic processes. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers in the fields of metabolic diseases, neuroscience, and drug development, where the modulation of amino acid metabolism can have significant therapeutic implications. The data and protocols presented in this guide provide a solid foundation for further investigation into the complex and vital role of this compound metabolism in mammalian physiology.

References

- 1. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Subcellular distribution of branched-chain aminotransferase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subcellular localization of branched-chain amino acid aminotransferase and lactate dehydrogenase C4 in rat and mouse spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 8. Further study on the specificity of D-amino acid oxidase and D-aspartate oxidase and time course for complete oxidation of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. scispace.com [scispace.com]

- 16. Isolated Mitochondria Characterization [protocols.io]

- 17. drexel.edu [drexel.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Function of DL-Valine in Protein Synthesis

Abstract: Valine is an essential, branched-chain amino acid (BCAA) critical for numerous physiological processes, most notably the biosynthesis of proteins.[1] Commercially available as a racemic mixture, DL-Valine, it is imperative for researchers, scientists, and drug development professionals to understand the distinct roles of its stereoisomers. This technical guide provides an in-depth analysis of the function of L-Valine and D-Valine in protein synthesis. It delineates the canonical pathway of L-Valine incorporation, the stringent stereoselectivity of the translational machinery that excludes D-Valine, and the advanced experimental strategies developed to incorporate D-amino acids into polypeptides. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to this compound and Protein Synthesis

This compound is a racemic mixture containing equal amounts of L-Valine and D-Valine, which are non-superimposable mirror images (enantiomers) of each other.[2][3][4] In biological systems, the chirality of amino acids is fundamental. The central dogma of molecular biology holds that the ribosomal machinery almost exclusively uses L-amino acids for protein synthesis, a principle known as homochirality.[5][6]

Therefore, the function of this compound in protein synthesis is a tale of two distinct paths:

-